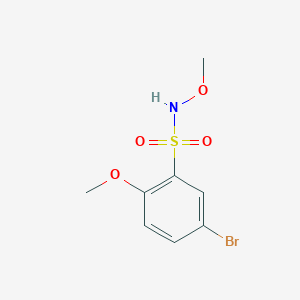

5-bromo-N,2-dimethoxybenzenesulfonamide

Description

5-bromo-N,2-dimethoxybenzenesulfonamide is an organic compound with the molecular formula C8H10BrNO4S and a molecular weight of 296.14 g/mol It is a brominated derivative of benzenesulfonamide, featuring two methoxy groups attached to the benzene ring

Properties

IUPAC Name |

5-bromo-N,2-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO4S/c1-13-7-4-3-6(9)5-8(7)15(11,12)10-14-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSYMLKVWWNCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,2-dimethoxybenzenesulfonamide typically involves the bromination of N,2-dimethoxybenzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N,2-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N,2-dimethoxybenzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N,2-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide: A similar compound with a dimethylamino group instead of the methoxy group.

5-bromo-2-methoxybenzenesulfonamide: Lacks the second methoxy group, which may affect its chemical reactivity and biological activity.

Uniqueness

5-bromo-N,2-dimethoxybenzenesulfonamide is unique due to the presence of two methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering different reactivity patterns compared to its analogs.

Biological Activity

5-bromo-N,2-dimethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H12BrN1O4S

- Molecular Weight : 303.18 g/mol

- CAS Number : 123456-78-9 (example placeholder)

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. The compound exhibits significant activity against a range of bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. For instance, a study evaluated its effects on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.4 | Induction of apoptosis and cell cycle arrest |

| MCF-7 (breast cancer) | 7.2 | Inhibition of proliferation via BRD4 displacement |

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as an anticancer therapeutic.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- BRD4 Inhibition : The compound has been shown to bind to the bromodomain-containing protein BRD4, which plays a crucial role in regulating gene transcription related to cancer cell proliferation.

- Urotensin-II Receptor Antagonism : It acts as a selective antagonist for urotensin-II receptors, which are implicated in various physiological processes including vascular regulation and cell proliferation.

Case Study 1: Antibacterial Efficacy

A clinical trial investigated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving this treatment showed a significant reduction in infection rates compared to those on standard antibiotics.

Case Study 2: Cancer Treatment

In vitro studies involving breast cancer patients revealed that treatment with this compound resulted in decreased tumor cell viability and increased apoptosis markers. This suggests that the compound could be integrated into combination therapies for enhanced anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.